2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride
CAS No.: 63991-16-2
Cat. No.: VC18447903
Molecular Formula: C12H20ClNO3
Molecular Weight: 261.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63991-16-2 |
|---|---|
| Molecular Formula | C12H20ClNO3 |
| Molecular Weight | 261.74 g/mol |
| IUPAC Name | [2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C12H19NO3.ClH/c1-13(2)8-11(14)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11,14H,8H2,1-4H3;1H |
| Standard InChI Key | IAOBSBQMRZRBPT-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride is a quaternary ammonium salt with the systematic IUPAC name [2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium chloride . Its molecular structure integrates a benzyl alcohol backbone modified by two methoxy groups (-OCH) at positions 2 and 5 of the aromatic ring and a dimethylaminomethyl group (-CHN(CH)) at the alpha carbon (Table 1). The hydrochloride salt enhances its stability and solubility in aqueous media, a critical factor for pharmacological testing.
Table 1: Key Chemical Identifiers of 2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl Alcohol Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.74 g/mol | |
| CAS Registry Number | 63991-16-2 | |
| IUPAC Name | [2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium chloride | |
| SMILES Notation | CNH+CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] | |
| InChI Key | IAOBSBQMRZRBPT-UHFFFAOYSA-N |
The compound’s 3D conformation reveals a planar aromatic ring system with the hydroxyl and dimethylaminomethyl groups adopting equatorial positions, minimizing steric hindrance . This spatial arrangement facilitates interactions with biological targets, such as enzymes or receptors, by exposing functional groups for hydrogen bonding and electrostatic interactions.
Synthesis and Manufacturing Processes
Precursor Synthesis: 2,5-Dimethoxybenzaldehyde
The synthesis of 2,5-dimethoxybenzaldehyde, a key precursor, is detailed in US Patent 6670510B2 . This process involves:
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Alkylation of 2-hydroxy-5-methoxybenzaldehyde: Reaction with dimethyl sulfate in the presence of a metal hydroxide (e.g., NaOH) yields 2,5-dimethoxybenzaldehyde.
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Purification: Recrystallization or chromatographic methods ensure high purity (>98%), critical for subsequent synthetic steps .
Synthesis of the Target Compound
The final compound is synthesized via a Mannich reaction, as outlined in pharmacological studies:
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Condensation: 2,5-dimethoxybenzaldehyde reacts with dimethylamine and formaldehyde under acidic conditions, forming the dimethylaminomethyl intermediate.
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Reduction: The intermediate undergoes catalytic hydrogenation or borohydride reduction to yield the benzyl alcohol derivative.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via vacuum filtration and dried under reduced pressure.
Critical Parameters:
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Temperature: Maintained at 0–5°C during condensation to prevent side reactions.
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pH: Controlled at 3.5–4.0 during salt formation to optimize crystallization.
Structural and Functional Group Analysis
Functional Group Reactivity
The compound’s pharmacological activity stems from its functional groups:
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Methoxy Groups: Electron-donating effects enhance aromatic ring stability and direct electrophilic substitution to the para position.
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Dimethylaminomethyl Group: Participates in nucleophilic reactions and facilitates protonation at physiological pH, improving membrane permeability.
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Hydroxyl Group: Engages in hydrogen bonding with biological targets, such as enzyme active sites.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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: Peaks at δ 3.75 (s, 6H, -OCH), δ 2.85 (s, 6H, -N(CH)), and δ 4.20 (m, 1H, -CH(OH)-).
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: Signals at δ 152.1 (aromatic C-O), δ 68.4 (C-OH), and δ 45.2 (N-CH).
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Infrared (IR) Spectroscopy: Bands at 3250 cm (O-H stretch), 1605 cm (C=C aromatic), and 1120 cm (C-N stretch).
Analytical and Characterization Techniques
Stability Studies
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating suitability for room-temperature storage.
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pH Stability: Stable in pH 2–6, with degradation observed in alkaline conditions (pH >8).
Applications in Medicinal Chemistry and Beyond
Drug Development
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Lead Compound Optimization: Structural modifications (e.g., halogen substitution) are being explored to enhance bioavailability.
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Targeted Delivery Systems: Encapsulation in liposomal nanoparticles to improve pharmacokinetics.
Industrial Applications
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